Furo[3,2-g][1,2]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuro[6,7-d]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. This unique fusion results in a compound with significant potential in various fields, particularly in medicinal chemistry. The benzofuran moiety consists of a benzene ring fused to a furan ring, while the isoxazole moiety contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The combination of these two moieties imparts unique chemical and biological properties to Benzofuro[6,7-d]isoxazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[6,7-d]isoxazole typically involves multi-step processes. One common method starts with the preparation of 5-chlorosalicylaldehyde, which undergoes etherification and dehydrative cyclization under basic conditions to form the benzofuran core. The isoxazole ring is then constructed through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production of Benzofuro[6,7-d]isoxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzofuro[6,7-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzofuro[6,7-d]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and polymers
Wirkmechanismus
The mechanism of action of Benzofuro[6,7-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Benzofuro[6,7-d]isoxazole can be compared with other similar compounds, such as:
Benzofuran: Shares the benzofuran moiety but lacks the isoxazole ring, resulting in different chemical and biological properties.
Isoxazole: Contains the isoxazole ring but lacks the benzofuran moiety, leading to distinct reactivity and applications.
Benzofuran-Isoxazole Hybrids: These hybrids combine both moieties and exhibit unique properties that make them valuable in medicinal chemistry
The uniqueness of Benzofuro[6,7-d]isoxazole lies in its combined structural features, which confer a diverse range of chemical reactivity and biological activity, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
211-48-3 |
---|---|
Molekularformel |
C9H5NO2 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
furo[3,2-g][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-7-5-10-12-9(7)8-6(1)3-4-11-8/h1-5H |
InChI-Schlüssel |
TUEOAWXILJUFIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CO3)ON=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.